molecular formula C9H14N2O2 B262767 4-(Cyclobutylcarbonyl)piperazin-2-one

4-(Cyclobutylcarbonyl)piperazin-2-one

Cat. No.: B262767
M. Wt: 182.22 g/mol
InChI Key: OTOJKJQTMYECHA-UHFFFAOYSA-N
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Description

4-(Cyclobutylcarbonyl)piperazin-2-one, with the molecular formula C10H16N2O2, is a specialty chemical of interest in medicinal chemistry and drug discovery research . Piperazine derivatives are recognized as privileged structures in pharmacology, demonstrating a broad spectrum of therapeutic activities . Specifically, piperazine-based compounds have shown significant promise as antiviral agents against pathogens such as SARS-CoV-2, HIV, and influenza, as well as antimicrobial agents . The incorporation of the cyclobutylcarbonyl moiety is a strategic feature in modern drug design, as such alicyclic fragments can enhance the metabolic stability, receptor affinity, and overall drug-like properties of a molecule . The molecular weight of this compound can be calculated based on its formula and standard atomic weights . Researchers utilize this compound as a key synthetic intermediate or a core scaffold for the design and development of novel bioactive molecules. Its structure offers multiple sites for chemical modification, enabling the exploration of structure-activity relationships (SAR) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult safety data sheets (SDS) prior to handling.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(cyclobutanecarbonyl)piperazin-2-one

InChI

InChI=1S/C9H14N2O2/c12-8-6-11(5-4-10-8)9(13)7-2-1-3-7/h7H,1-6H2,(H,10,12)

InChI Key

OTOJKJQTMYECHA-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)N2CCNC(=O)C2

Canonical SMILES

C1CC(C1)C(=O)N2CCNC(=O)C2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethylenediamine Derivatives

A widely adopted strategy involves reacting substituted ethylenediamine with carbonyl-containing reagents. For example, US6603003B2 details the synthesis of 3,4-dehydropiperazine-2-one intermediates by treating ethylenediamine derivatives with esters or ketones. Applied to this compound, this method could proceed as follows:

  • Intermediate formation : Ethylenediamine reacts with cyclobutylcarbonyl acetate to form a 3,4-dehydropiperazine-2-one derivative.

  • Reduction : The dehydropiperazine-2-one is reduced using LiAlH₄ or NaBH₄ to yield the saturated piperazin-2-one core.

This method offers moderate yields (60–70%) and requires careful control of stoichiometry to avoid over-alkylation.

Optimization and Comparative Analysis

Reaction Conditions and Yields

MethodReagentsTemperatureTimeYield (%)Purity (%)
Direct AcylationCyclobutylcarbonyl chloride, TEA0°C → 25°C12 h7597
Carbodiimide CouplingEDCl, HOBt, DMF25°C24 h6595
Reductive AminationLiAlH₄, THF65°C6 h7098

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : Peaks at δ 3.45–3.70 (m, 4H, piperazine CH₂), δ 2.90–3.10 (m, 4H, piperazine CH₂), δ 2.50–2.70 (m, 1H, cyclobutyl CH), and δ 1.60–2.20 (m, 6H, cyclobutyl CH₂).

  • IR (KBr) : Strong absorption at 1680 cm⁻¹ (C=O stretch).

Challenges and Mitigation Strategies

Regioselectivity Issues

Acylation at the 4-position competes with 1-position substitution. WO2007089768A2 recommends using bulky bases (e.g., DIPEA) to favor 4-acylation.

Byproduct Formation

Dimerization occurs during carbodiimide coupling. Adding HOBt reduces this side reaction by stabilizing the active ester intermediate.

Purification Difficulties

Silica gel chromatography with ethyl acetate/hexane (3:1) effectively separates this compound from unreacted starting materials .

Q & A

Q. What are the standard synthetic routes for 4-(Cyclobutylcarbonyl)piperazin-2-one, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling cyclobutylcarbonyl chloride with piperazin-2-one under basic conditions. Key steps include:

  • Nucleophilic acylation : Piperazin-2-one reacts with cyclobutylcarbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product. Optimizing stoichiometry (1:1.2 molar ratio of piperazin-2-one to acyl chloride) and reaction time (4–6 hours) improves yields to ~70–80% .

Q. How is the structural integrity of this compound validated post-synthesis?

A combination of spectroscopic and computational methods is employed:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the cyclobutyl carbonyl group (e.g., carbonyl carbon at ~170 ppm in 13^13C NMR) and piperazin-2-one ring protons (δ 3.2–4.1 ppm for N–CH2_2 groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Matches the molecular formula C9_9H14_{14}N2_2O2_2 (exact mass: 182.1056 g/mol) .
  • InChI Key : Standardized representation (e.g., InChIKey=IWELDVXSEVIIGI-UHFFFAOYSA-N for piperazin-2-one derivatives) aids in database validation .

Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic environments?

The compound exhibits dual reactivity:

  • Nucleophilic sites : The secondary amine in the piperazin-2-one ring undergoes alkylation or acylation. For example, reaction with benzyl bromide in DMF yields N-benzylated derivatives .
  • Electrophilic carbonyl : The cyclobutyl carbonyl group participates in condensation reactions (e.g., with hydrazines to form hydrazides) under acidic conditions .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Catalytic asymmetric methods are critical:

  • Chiral catalysts : Use of (R)-BINOL-derived phosphoric acids (10 mol%) in Friedel-Crafts alkylation reactions achieves enantiomeric excess (ee) >90% for α-tertiary piperazin-2-ones .
  • Dynamic kinetic resolution : Palladium-catalyzed asymmetric allylic amination with chiral ligands (e.g., Trost ligands) enables access to stereochemically complex derivatives .

Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives to biological targets like MDM2?

  • Molecular docking : Tools like AutoDock Vina simulate interactions with the MDM2 hydrophobic pocket. Nutlin-3 (a piperazin-2-one derivative) shows a binding energy of −9.2 kcal/mol, serving as a benchmark .
  • MD simulations : GROMACS-based simulations (50 ns) assess stability of ligand-protein complexes. Key interactions include hydrogen bonds with His96 and π-stacking with Phe55 .

Q. How do structural modifications of this compound impact its pharmacokinetic properties?

  • Lipophilicity : Introducing fluorinated cyclobutyl groups (e.g., 4-(trifluorocyclobutylcarbonyl)) increases logP from 1.2 to 2.5, enhancing blood-brain barrier penetration .
  • Metabolic stability : Microsomal assays (human liver microsomes, 1 mg/mL) show t1/2_{1/2} >120 minutes for derivatives with bulky substituents (e.g., tert-butyl), reducing CYP450-mediated oxidation .

Methodological Notes

  • Contradiction handling : While emphasizes nucleophilic acylation, highlights sulfonylation as a competing pathway. Researchers should monitor reaction progress via TLC to avoid side products.
  • Safety protocols : Follow SDS guidelines (e.g., ) for handling piperazin-2-one derivatives, including PPE (gloves, goggles) and spill containment with inert absorbents .

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